N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , belongs to the class of piperazine derivatives. Its chemical formula is C24H23ClN4O2. The compound features a piperazine ring with a phenyl group and a carboxamide functionality. Its synthesis and applications have attracted scientific interest due to its potential biological activities.
Preparation Methods
Synthetic Routes::
Suzuki–Miyaura Coupling:
- While industrial-scale production methods are proprietary, they likely involve optimized versions of the synthetic routes mentioned above.
Chemical Reactions Analysis
Compound X can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the carbonyl group could yield a secondary amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents: Palladium catalysts, boronic acids, and halides.
Major Products: The primary product is Compound X itself, but variations may arise from different substitution patterns.
Scientific Research Applications
Medicinal Chemistry: Researchers explore Compound X as a potential drug candidate due to its structural features. It may exhibit pharmacological activities such as antitumor, anti-inflammatory, or antimicrobial effects.
Biological Studies: Compound X could serve as a probe to investigate cellular processes or molecular targets.
Materials Science: Its unique structure might find applications in materials design.
Mechanism of Action
Target Interaction: Compound X likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Compound X stands out due to its specific substitution pattern and piperazine core.
Similar Compounds: Related compounds include other piperazine derivatives, such as N-phenylpiperazine and N-benzylpiperazine.
Properties
Molecular Formula |
C20H23ClN4O2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O2/c21-17-8-6-16(7-9-17)14-22-19(26)15-23-20(27)25-12-10-24(11-13-25)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,26)(H,23,27) |
InChI Key |
KLHVYRCGJNTIHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.